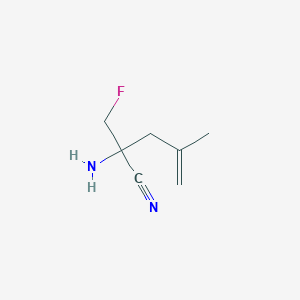

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

Cat. No. B8676295

Key on ui cas rn:

82212-65-5

M. Wt: 142.17 g/mol

InChI Key: DOIQRIXOTUGHAZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04446151

Procedure details

In a 10 L reactor, filled with nitrogen, about 100 mL of a solution of methallyl chloride (453 g, 490 mL, 5.0 moles) in dry tetrahydrofuran (THF) (4 L) is added to a stirred suspension of magnesium turnings (486 g, 20 moles) in THF (1 L), previously activated by 2 mL of methyl iodide. The mixture is heated until Grignard formation starts, then the reactor is cooled with ice and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After stirring overnight at room temperature, the Grignard is separated from the excess of magnesium, transferred to a 20 L reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 mL, 4.68 moles) in THF (1 L) is added slowly (within about 15 min), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes at -40° C., then the mixture is cooled to -60° C. and hydrolyzed by slow addition of a water/THF mixture (300 mL, 1:1). After that, a solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 L), previously cooled with ice, is poured in rapidly, the dry ice bath is removed, and the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. After saturation with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 L). Drying (Na2SO4) and evaporation gives a dark oil (687 g) which is dissolved in ether (5 L) and extracted carefully with 10% hydrochloric acid (4×650 mL). The combined aqueous phases are cooled with ice and made basic with conc. ammonia. The oil which separates is dissolved in diethyl ether (2.5 L), and the aqueous layer is extracted with diethyl ether (2×2 L). Drying (Na2SO4) and evaporation gives the crude title compound as a dark oil (488 g, 73%) which is used for the next step without further purification.

[Compound]

Name

solution

Quantity

100 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[Mg].CI.[F:9][CH2:10][C:11]#[N:12].[Cl-].[NH4+:14].[C-:15]#N.[Na+].C(=O)=O>O1CCCC1.O.O.O1CCCC1>[F:9][CH2:10][C:11]([NH2:12])([CH2:1][C:2]([CH3:3])=[CH2:4])[C:15]#[N:14] |f:4.5,6.7,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O.O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

490 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)=C)Cl

|

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)=C)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

253 mL

|

|

Type

|

reactant

|

|

Smiles

|

FCC#N

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

795 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring overnight at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated until Grignard formation starts

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at such a rate that the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the Grignard is separated from the excess of magnesium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 20 L reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temperature between -40° and -35° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 30 minutes at -40° C.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After saturation with sodium chloride (about 2 kg), the organic layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted twice with ether (2×3 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Na2SO4) and evaporation

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FCC(C#N)(CC(=C)C)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 687 g | |

| YIELD: CALCULATEDPERCENTYIELD | 103.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |